5-(3-Amino-5-methyl-1H-pyrazol-1-yl)pentanenitrile
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Overview
Description
5-(3-Amino-5-methyl-1H-pyrazol-1-yl)pentanenitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a methyl group, making it a valuable scaffold in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-5-methyl-1H-pyrazol-1-yl)pentanenitrile typically involves the reaction of 3-amino-5-methylpyrazole with a suitable nitrile-containing reagent. One common method includes the use of pentanenitrile as a starting material, which undergoes a nucleophilic substitution reaction with 3-amino-5-methylpyrazole under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Amino-5-methyl-1H-pyrazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-(3-Amino-5-methyl-1H-pyrazol-1-yl)pentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(3-Amino-5-methyl-1H-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylpyrazole: A precursor in the synthesis of 5-(3-Amino-5-methyl-1H-pyrazol-1-yl)pentanenitrile.
5-Amino-3-methyl-1-phenylpyrazole: Another aminopyrazole derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-(3-amino-5-methylpyrazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C9H14N4/c1-8-7-9(11)12-13(8)6-4-2-3-5-10/h7H,2-4,6H2,1H3,(H2,11,12) |
InChI Key |
PTZGZABRRAYFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCCC#N)N |
Origin of Product |
United States |
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